molecular formula C7H6F3NO3S B13322330 2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonamide

2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonamide

Cat. No.: B13322330
M. Wt: 241.19 g/mol
InChI Key: LMDDHWATZBAZRZ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonamide ( 1261567-66-1) is a fluorinated aromatic sulfonamide advanced building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 7 H 6 F 3 NO 3 S, with a molecular weight of 241.19 g/mol . The compound features a benzene sulfonamide core substituted with both a difluoromethoxy (-OCF 2 H) and an additional fluorine atom, a combination that strategically modulates the molecule's physicochemical properties. This compound is primarily valued as a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms and the sulfonamide functional group is a well-established tactic in drug design to influence a candidate's potency, metabolic stability, membrane permeability, and overall pharmacokinetic profile . The sulfonamide group can act as a bioisostere, potentially mimicking other functional groups like carboxylic acids to enhance drug-like properties or engage in key hydrogen-bonding interactions with biological targets . Researchers may employ this reagent in the development of therapeutic agents targeting enzymes or receptors where the sulfonamide moiety can serve as a key pharmacophore. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H6F3NO3S

Molecular Weight

241.19 g/mol

IUPAC Name

2-(difluoromethoxy)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C7H6F3NO3S/c8-4-2-1-3-5(15(11,12)13)6(4)14-7(9)10/h1-3,7H,(H2,11,12,13)

InChI Key

LMDDHWATZBAZRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)OC(F)F)F

Origin of Product

United States

Preparation Methods

Method A: Nucleophilic Aromatic Substitution (SNAr)

  • Starting Material: 3-Fluoro-phenol derivatives or 3-fluorobenzenesulfonyl chlorides.
  • Reaction Conditions:
    • Use of difluoromethylating agents such as difluoromethyl halides or difluoromethyl sulfonates.
    • Base such as potassium carbonate or cesium carbonate.
    • Solvent: Dimethylformamide (DMF) or acetonitrile.
    • Temperature: Elevated (80–120°C).

This approach allows the introduction of the difluoromethoxy group via nucleophilic attack on a suitable leaving group, such as a halide or sulfonate ester, on the aromatic ring.

Method B: Electrophilic Aromatic Substitution (EAS)

  • Reagents: Difluoromethyl electrophiles like difluoromethyl cations generated in situ.
  • Conditions: Lewis acids such as BF₃·OEt₂ or other catalysts to facilitate substitution.
  • Outcome: Selective substitution at activated aromatic rings.

Preparation of the Aromatic Sulfonamide Core

The core structure, benzene-1-sulfonamide , can be synthesized via sulfonation of the aromatic ring followed by amination:

  • Sulfonation: Treat benzene with fuming sulfuric acid or chlorosulfonic acid to form benzene-1-sulfonic acid.
  • Conversion to Sulfonyl Chloride: React sulfonic acid with thionyl chloride (SOCl₂) to produce benzene-1-sulfonyl chloride.
  • Amination: React benzene-1-sulfonyl chloride with ammonia or primary amines to form sulfonamides.

In this case, the sulfonamide is formed via reaction of the sulfonyl chloride with a suitable amine, such as ammonia or a protected amine, under mild conditions.

Coupling of Difluoromethoxy-Substituted Aromatic and Sulfonamide

The final step involves coupling the difluoromethoxy aromatic precursor with the sulfonamide core:

Method C: Nucleophilic Attack on Sulfonyl Chloride

  • Procedure:
    • Dissolve the sulfonyl chloride derivative in an aprotic solvent like dichloromethane.
    • Add a base such as pyridine or triethylamine.
    • Introduce the difluoromethoxy-substituted aromatic amine.
    • Stir at room temperature or slightly elevated temperatures (25–50°C).
    • Reaction time varies from 2–12 hours depending on reactivity.

Method D: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

  • In some cases, if the aromatic precursor contains azide or alkyne functionalities, click chemistry can be employed to connect the two fragments efficiently.

Optimization and Reaction Conditions

  • Temperature: Typically between 25°C to 100°C, depending on the reactivity of intermediates.
  • Solvents: Commonly used solvents include DMF, dichloromethane, acetonitrile, or water (for aqueous reactions).
  • Bases: Potassium carbonate, sodium carbonate, triethylamine, or DABCO are frequently employed.
  • Reaction Time: Ranges from 3 hours to overnight, optimized based on yield and purity.

Purification and Characterization

Post-synthesis, the product is purified via:

Characterization involves:

Representative Reaction Scheme

Aromatic precursor (with difluoromethoxy group) + Sulfonyl chloride derivative
   | (Base, Solvent, Heat)
   v
2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonamide

Summary Table of Key Preparation Steps:

Step Reagents Conditions Purpose
Aromatic difluoromethoxy synthesis Difluoromethyl halides, bases Elevated temperature, DMF Introduce difluoromethoxy group onto aromatic ring
Sulfonamide formation Sulfonyl chlorides, ammonia Room temperature Form benzene-1-sulfonamide core
Coupling reaction Aromatic difluoromethoxy compound + sulfonyl chloride Base, solvent, mild heat Attach sulfonamide to difluoromethoxy aromatic

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The difluoromethoxy and fluorine groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pharmaceutical Sulfonamides

a. N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide
  • Molecular Formula : C₁₈H₁₃F₆N₂O₂S
  • Molecular Weight : 444.36 g/mol
  • Key Substituents: Trifluorobutane chain, cyano (-CN), and trifluoromethyl (-CF₃) groups.
  • Application : Developed in structure-activity relationship (SAR) studies for peripherally selective analogs. The trifluorobutane chain and electron-withdrawing groups enhance target binding and reduce central nervous system penetration .
  • Both compounds leverage fluorine substituents for metabolic stability, but the trifluorobutane chain in the analog may increase lipophilicity and half-life .
b. Pantoprazole-Related Sulfonamide Intermediates
  • Example : 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole
  • Molecular Formula : C₁₆H₁₆F₂N₃O₅S
  • Molecular Weight : 415.38 g/mol
  • Key Substituents : Difluoromethoxy group, benzimidazole core, and pyridinylmethylsulfonyl moiety.
  • Application : Intermediate in proton-pump inhibitor synthesis (e.g., pantoprazole). The sulfonyl group is critical for irreversible binding to H⁺/K⁺ ATPase .
  • Comparison: Unlike the target compound, this intermediate includes a benzimidazole ring, which is essential for anti-ulcer activity. Both compounds contain difluoromethoxy groups, but the target’s simpler structure may limit its therapeutic scope to non-gastric targets .

Agrochemical Sulfonamides

a. Triflusulfuron Methyl
  • Molecular Formula : C₁₄H₁₃F₃N₄O₅S
  • Molecular Weight : 414.33 g/mol
  • Key Substituents : Trifluoroethoxy (-OCF₂CF₃), triazine ring, and methyl benzoate.
  • Application : Sulfonylurea herbicide targeting acetolactate synthase (ALS) in weeds .
  • Comparison :
    • The triazine ring and ester group in triflusulfuron enhance herbicidal activity, whereas the target compound’s fluorine substituents may prioritize selectivity in biological systems.
    • Both compounds use fluorine to resist degradation, but the target lacks the triazine moiety critical for ALS inhibition .
b. Metsulfuron Methyl
  • Molecular Formula : C₁₄H₁₅N₅O₆S
  • Molecular Weight : 381.36 g/mol
  • Key Substituents : Methoxy (-OCH₃), methyl (-CH₃), and triazine ring.
  • Application : ALS-inhibiting herbicide with broad-spectrum weed control .
  • Metsulfuron’s triazine ring enables herbicidal activity, a feature absent in the target compound .

Stability and Reactivity Considerations

  • Oxidative Stability : The sulfonamide group in the target compound is less prone to oxidation compared to sulfoxide intermediates (e.g., pantoprazole precursors), which can form sulfone byproducts under harsh conditions .
  • Metabolic Resistance : Fluorine atoms in the difluoromethoxy group likely reduce cytochrome P450-mediated metabolism, a trait shared with trifluorobutane-containing analogs .
  • Environmental Persistence : Unlike herbicidal sulfonamides (e.g., triflusulfuron), the target compound’s smaller structure may degrade more rapidly in soil, minimizing ecological impact .

Biological Activity

2-(Difluoromethoxy)-3-fluorobenzene-1-sulfonamide is a fluorinated aromatic sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C7_7H6_6F3_3N1_1O2_2S and a molecular weight of approximately 219.23 g/mol, this compound features unique electronic properties attributed to its difluoromethoxy and fluorobenzene groups. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential applications in therapeutic contexts.

The compound's structure includes:

  • Difluoromethoxy group : Enhances lipophilicity and bioavailability.
  • Fluorobenzene moiety : Imparts unique reactivity and interaction capabilities with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against antibiotic-resistant bacterial strains. The compound's mechanism of action is hypothesized to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity Summary

CompoundZone of Inhibition (mm)MIC (µM)
This compound15 mm (against S. aureus)12-16
Cefoxitin17 mmN/A
Gentamycin16 mmN/A

The disc diffusion method has been employed to assess the antimicrobial efficacy of this compound compared to standard antibiotics. The results show that it possesses comparable activity, indicating its potential as a viable alternative in treating resistant infections .

Structure-Activity Relationship (SAR)

The introduction of fluorine atoms into the phenyl ring significantly enhances the biological activity of similar compounds. For instance, the SAR studies on related sulfonamides suggest that the presence of fluorine increases the potency against various bacterial strains.

Table 2: Structure-Activity Relationships

Compound NameStructural FeaturesObserved Activity
MA-1156Bithiophene linked to fluorophenylHigh antibacterial activity
MA-0944Non-fluorinated parent compoundLower activity (MIC 12–16 µM)
MA-1116Fluorinated derivativeEnhanced activity (MIC < 10 µM)

Case Studies

A study involving the evaluation of this compound demonstrated its effectiveness against Staphylococcus aureus biofilms. The compound was tested at sub-MIC concentrations, revealing a significant reduction in biofilm formation compared to untreated controls, highlighting its potential in clinical applications for biofilm-associated infections .

The precise mechanism by which this compound exerts its biological effects remains an area of active research. Preliminary findings suggest that it may bind to specific enzymes involved in bacterial metabolism, disrupting their function and leading to cell death.

Q & A

Q. What are the key synthetic pathways for 2-(difluoromethoxy)-3-fluorobenzene-1-sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and sulfonylation steps. For example, introducing the difluoromethoxy group requires controlled fluorination under anhydrous conditions using agents like DAST (diethylaminosulfur trifluoride) . The sulfonamide group is introduced via nucleophilic substitution, where the electron-withdrawing difluoromethoxy group enhances reactivity by stabilizing intermediates . Optimizing temperature (e.g., −30°C to 0°C for fluorination) and solvent polarity (e.g., dichloromethane or THF) is critical to minimize side reactions and improve yields (>70% reported in optimized protocols) .

Q. How can structural confirmation of this compound be achieved?

Use a combination of spectroscopic techniques:

  • NMR : 19F^{19}\text{F} NMR detects fluorine environments (δ −60 to −80 ppm for CF2_2 groups; δ −110 ppm for aromatic F) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for C7_7H5_5F3_3NO3_3S: 260.0 g/mol) .
  • X-ray Crystallography : Resolves bond angles and stereochemistry, particularly for verifying sulfonamide geometry .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using UV-Vis spectroscopy to monitor substrate turnover .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported in µg/mL .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC50_{50} .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and its analogs?

Discrepancies often arise from electronic effects. For example:

  • Electrophilicity : The difluoromethoxy group increases electrophilicity at the sulfonamide sulfur, enhancing nucleophilic attack compared to non-fluorinated analogs. Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, while protic solvents (e.g., ethanol) may reduce reactivity. Compare kinetic data across solvents .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) across pH 1–10. HPLC monitoring (C18 column, 254 nm) identifies degradation products like hydrolyzed sulfonamides .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; use amber glassware and radical scavengers (e.g., BHT) to mitigate .
  • Formulation : Encapsulation in liposomes or cyclodextrins improves aqueous stability .

Q. How can computational modeling predict interactions with biological targets?

  • Docking Studies : Use AutoDock Vina to model binding to carbonic anhydrase IX (PDB: 3IAI). The sulfonamide group often coordinates Zn2+^{2+} in the active site .
  • MD Simulations : GROMACS simulations (100 ns) assess dynamic binding stability, focusing on hydrogen bonds between fluorine substituents and hydrophobic pockets .

Q. What methods detect and quantify impurities in synthesized batches?

  • HPLC-UV/HRMS : Use a reverse-phase C18 column (ACN/0.1% formic acid gradient). Key impurities include:
    • Des-fluoro analogs : Retention time (RT) ~1.2 × parent compound .
    • Sulfone byproducts : Identified via m/z 276.0 (M+H+^+) .
  • Limits : Follow ICH guidelines; report impurities ≥0.1% .

Q. How do structural modifications (e.g., replacing F with Cl) affect bioactivity?

  • SAR Studies : Synthesize analogs (e.g., 2-(difluoromethoxy)-3-chlorobenzene-sulfonamide) and compare:
    • Potency : Cl substituents may reduce enzyme inhibition due to larger van der Waals radius.
    • Selectivity : Fluorine’s electronegativity enhances target specificity over chlorine .
  • Data Validation : Use ANOVA to confirm significance (p < 0.05) in dose-response curves .

Methodological Notes

  • Synthesis Optimization : Prioritize stepwise purification (e.g., flash chromatography after fluorination) to isolate intermediates .
  • Data Reproducibility : Validate assays with positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing .

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